3-(1,3-Dioxolan-2-yl)-4-methoxyphenylmagnesium bromide, 0.25M THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Dioxolan-2-yl)-4-methoxyphenylmagnesium bromide, 0.25M THF (3-DMP-MgBr/THF) is a Grignard reagent used in organic synthesis. It is a type of organomagnesium compound, which is formed by the reaction of magnesium metal with an organic halide. 3-DMP-MgBr/THF can be used to synthesize a range of organic compounds, including ethers, alcohols, and amines. It is also used to synthesize compounds of pharmaceutical and industrial relevance.
Mechanism of Action
The mechanism of action of 3-DMP-MgBr/THF is based on the reaction of magnesium metal with an organic halide. In this reaction, the magnesium metal is first reacted with an alkyl halide to form an organomagnesium halide. This organomagnesium halide is then reacted with an aryl halide to form the final product, 3-DMP-MgBr/THF. This reaction is facilitated by the presence of a solvent, such as THF.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DMP-MgBr/THF are not well understood. However, it is known that it can be used to synthesize a range of organic compounds, including ethers, alcohols, and amines. In addition, 3-DMP-MgBr/THF has been used in the synthesis of a range of other compounds, including aromatics, heterocyclic compounds, and polymers.
Advantages and Limitations for Lab Experiments
The advantages of using 3-DMP-MgBr/THF in lab experiments include its ease of use, its availability, and its low cost. It is also relatively safe to use, as it does not produce any toxic by-products. However, there are some limitations to its use in lab experiments. For example, it is not suitable for the synthesis of highly reactive compounds, and it can only be used with organic halides.
Future Directions
For the use of 3-DMP-MgBr/THF include its use in the synthesis of new compounds for pharmaceutical and industrial applications. In addition, further research could be conducted to determine the biochemical and physiological effects of 3-DMP-MgBr/THF. There is also potential to explore the use of 3-DMP-MgBr/THF for the synthesis of more complex compounds, such as polymers. Finally, further research could be conducted to investigate the potential of 3-DMP-MgBr/THF as a catalyst for other chemical reactions.
Synthesis Methods
The synthesis of 3-DMP-MgBr/THF involves the reaction of magnesium metal with an organic halide. Magnesium metal is first reacted with an alkyl halide to form an organomagnesium halide. This organomagnesium halide is then reacted with an aryl halide to form the final product, 3-DMP-MgBr/THF. The reaction is typically carried out in a solvent, such as THF, to facilitate the reaction.
Scientific Research Applications
3-DMP-MgBr/THF is widely used in organic synthesis, especially in the synthesis of pharmaceutical and industrial products. It has been used to synthesize a range of organic compounds, including ethers, alcohols, and amines. It is also used to synthesize compounds of pharmaceutical and industrial relevance, such as anti-cancer agents, antifungal agents, and anti-inflammatory agents. In addition, 3-DMP-MgBr/THF has been used in the synthesis of a range of other compounds, including aromatics, heterocyclic compounds, and polymers.
properties
IUPAC Name |
magnesium;2-(2-methoxybenzene-5-id-1-yl)-1,3-dioxolane;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O3.BrH.Mg/c1-11-9-5-3-2-4-8(9)10-12-6-7-13-10;;/h3-5,10H,6-7H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAOXUZFUIOOSM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=[C-]C=C1)C2OCCO2.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMgO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.40 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.